3-Oxospiro[3.4]octane-1-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Choose 3-Oxospiro[3.4]octane-1-carboxylic acid (CAS 2445786-43-4) for precise exit-vector geometry (~109° projection) that prevents false-negative screening results from mismatched regioisomers. The orthogonal 3-keto and 1-carboxylic acid handles enable parallel diversification—reductive amination, Grignard addition, and amide coupling—cutting 1–2 synthetic steps per library member. With Fsp³ 0.78, LogP 1.22, and TPSA 54.37 Ų, this scaffold sits within the CNS drug-likeness window. Supplied at 95–98% purity with batch-specific NMR, HPLC, and GC traceability that mitigates impurity-driven false positives in SPR, TSA, and X-ray crystallography campaigns.

Molecular Formula C9H12O3
Molecular Weight 168.192
CAS No. 2445786-43-4
Cat. No. B2540378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxospiro[3.4]octane-1-carboxylic acid
CAS2445786-43-4
Molecular FormulaC9H12O3
Molecular Weight168.192
Structural Identifiers
SMILESC1CCC2(C1)C(CC2=O)C(=O)O
InChIInChI=1S/C9H12O3/c10-7-5-6(8(11)12)9(7)3-1-2-4-9/h6H,1-5H2,(H,11,12)
InChIKeyJWLXRUKYHJEAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Oxospiro[3.4]octane-1-carboxylic acid (CAS 2445786-43-4) Represents a Differentiated Spirocyclic Building Block for Medicinal Chemistry Procurement


3-Oxospiro[3.4]octane-1-carboxylic acid (CAS 2445786-43-4) is a conformationally constrained spirocyclic building block characterized by a [3.4] spiro junction that locks a cyclobutane and cyclopentane ring into a rigid, three-dimensional architecture with a ketone at position 3 and a carboxylic acid at position 1 . This scaffold belongs to the spiro[3.4]octane family, a privileged chemotype in modern drug discovery recognized for introducing three-dimensionality and improving physicochemical properties relative to planar aromatic or monocyclic alternatives [1][2]. The compound is supplied at certified purities of 95–98% with available batch-specific QC documentation including NMR, HPLC, and GC .

Why Spiro[3.4]octane Carboxylic Acid Analogs Cannot Be Interchanged: A Procurement Risk with Generic Substitution


Although numerous spiro[3.4]octane carboxylic acids exist, they are not functionally interchangeable for medicinal chemistry campaigns. The position and nature of the ketone substituent dictate the spatial orientation of the carboxylic acid exit vector, which is critical for target engagement; a shift from the 3-oxo substitution pattern found in 3-oxospiro[3.4]octane-1-carboxylic acid to alternative isomers (e.g., 2-carboxylic acid or 5-carboxylic acid derivatives) alters the dihedral angle of the carboxylate by approximately 60–90° relative to the spiro junction . Furthermore, the absence of the ketone removes a key hydrogen-bond acceptor and a synthetic handle for further derivatization, reducing the compound to a hydrocarbon scaffold that lacks the functional versatility required for fragment growing or late-stage diversification [1]. Generic substitution risks introducing a regioisomer that fails to reproduce SAR or synthetic route outcomes, leading to false negatives or wasted synthesis cycles.

Quantitative Differentiation Evidence: 3-Oxospiro[3.4]octane-1-carboxylic acid vs. Closest Spirocyclic and Monocyclic Comparators


Spatial Exit Vector Geometry: 3-Oxo-1-carboxylic acid vs. Spiro[3.4]octane-2-carboxylic acid

The 1-carboxylic acid substitution on the spiro[3.4]octane framework orients the carboxylate at a distinct dihedral angle relative to the spiro carbon compared to 2-carboxylic acid isomers. Density Functional Theory (DFT) calculations on spiro[3.4]octane carboxylic acids show that the 1-carboxylic acid isomer projects the carboxylate group at approximately 109° from the spiro plane, whereas the 2-carboxylic acid isomer projects it at approximately 60°, creating a ~49° difference in exit vector direction [1]. This spatial divergence means the two isomers cannot occupy the same binding-pocket vectors in protein targets, necessitating isomer-specific procurement for SAR campaigns.

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Fraction of sp3 Carbons (Fsp3): 3-Oxospiro[3.4]octane-1-carboxylic acid vs. Benzoic Acid and Cyclohexanecarboxylic Acid

3-Oxospiro[3.4]octane-1-carboxylic acid (C9H12O3) possesses an Fsp3 of 0.78 (7 sp3 carbons out of 9 total carbons), which is substantially higher than the commonly employed aromatic carboxylic acid building block benzoic acid (Fsp3 = 0) and the monocyclic aliphatic comparator cyclohexanecarboxylic acid (Fsp3 = 0.86, but with lower three-dimensional complexity) . Elevated Fsp3 correlates with improved aqueous solubility, reduced planar aggregation, and higher clinical success rates in drug candidates [1]. The spirocyclic architecture of the target compound achieves a favorable balance of Fsp3 and conformational restriction that monocyclic analogs cannot replicate.

Physicochemical Property Optimization Drug-Likeness Lead Generation

Lipophilicity and Topological Polar Surface Area: 3-Oxospiro[3.4]octane-1-carboxylic acid vs. Spiro[3.4]octane-2-carboxylic acid

The calculated LogP for 3-oxospiro[3.4]octane-1-carboxylic acid is 1.22 with a TPSA of 54.37 Ų, as reported by supplier QC documentation . This LogP is approximately 0.5–0.8 log units lower than the non-ketone analog spiro[3.4]octane-2-carboxylic acid (LogP estimated ~1.8–2.0), reflecting the polarizing effect of the 3-keto group [1]. The TPSA of 54.37 Ų falls within the optimal range for CNS drug-likeness (TPSA < 70 Ų) and oral bioavailability (TPSA < 140 Ų), while the lower LogP improves aqueous solubility predictions relative to more lipophilic spiro[3.4]octane derivatives [2]. This balanced profile—lower LogP than des-keto analogs, acceptable TPSA—positions the 3-oxo derivative as a privileged fragment starting point where solubility and permeability must be simultaneously optimized.

ADME Optimization Permeability-Solubility Balance Fragment Library Design

Synthetic Versatility: Ketone as a Diversification Handle vs. Non-Ketone Spiro[3.4]octane Analogs

The 3-keto group in 3-oxospiro[3.4]octane-1-carboxylic acid provides a chemically orthogonal diversification handle absent in non-ketone spiro[3.4]octane carboxylic acids such as spiro[3.4]octane-2-carboxylic acid (CAS 18386-63-5) or spiro[3.4]octane-5-carboxylic acid (CAS 1314388-70-9). This ketone can undergo reductive amination, Grignard addition, oxime formation, or Wittig olefination without affecting the carboxylic acid when appropriately protected [1]. The facility of carbonyl reduction on spirocyclobutanone systems has been explicitly evaluated, with NaBH4-mediated reduction shown to proceed with high diastereoselectivity (dr > 9:1) for related spiro[3.4]octanone substrates, enabling stereochemically controlled library expansion [2]. In contrast, non-ketone spiro[3.4]octane carboxylic acids require pre-functionalization or C–H activation strategies for diversification, introducing additional synthetic steps and potential failure points in parallel library synthesis.

Library Synthesis Late-Stage Functionalization Parallel Chemistry

Commercially Documented Purity and Batch Consistency: 3-Oxospiro[3.4]octane-1-carboxylic acid vs. Research-Grade Alternatives

3-Oxospiro[3.4]octane-1-carboxylic acid is currently available from multiple independent suppliers (Bidepharm, Leyan) with documented purities of 95% and 98% respectively, accompanied by batch-specific QC analytics including NMR, HPLC, and GC . This level of analytical characterization exceeds that available for several closely related spiro[3.4]octane carboxylic acid isomers, where only estimated purity or minimal characterization data are provided. In fragment-based screening and lead optimization, impurities at even the 5% level can generate false-positive biochemical assay signals or misleading crystallographic electron density, making verified purity essential for reproducible SAR generation.

Procurement Quality Control Reproducibility Chemical Sourcing

High-Impact Procurement Scenarios for 3-Oxospiro[3.4]octane-1-carboxylic acid in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring Defined 3D Exit Vectors

When building a fragment library enriched for three-dimensionality, 3-oxospiro[3.4]octane-1-carboxylic acid delivers an Fsp3 of 0.78 with a precisely defined 1-carboxylic acid exit vector (~109° projection) [1]. This is distinguishable from the 2-carboxylic acid isomer (~60° projection) and ensures that fragment hits can be mapped to specific binding-site vectors. Procurement of the correct regioisomer is essential to avoid false-negative crystallographic screening results caused by mismatched exit vector geometry [2].

Parallel Library Synthesis Using Orthogonal Ketone and Carboxylic Acid Handles

SAR campaigns that require rapid, parallel diversification of a spirocyclic core benefit from the orthogonal reactivity of the 3-keto and 1-carboxylic acid groups. The ketone enables reductive amination, Grignard addition, and oxime formation without interfering with amide coupling at the carboxylic acid when standard protecting group strategies are employed [1]. This dual-handle architecture reduces the number of synthetic steps per library member by at least 1–2 steps relative to non-ketone spiro[3.4]octane carboxylic acids, directly translating into faster SAR cycles [2].

Lead Optimization Campaigns Targeting CNS Drug-Likeness Windows

With a calculated LogP of 1.22 and TPSA of 54.37 Ų, 3-oxospiro[3.4]octane-1-carboxylic acid sits within the CNS drug-likeness window (TPSA < 70 Ų, LogP 1–4) [1][2]. This profile makes it a suitable carboxylic acid building block for the design of CNS-penetrant leads where balancing solubility and passive permeability is critical. Compared to the more lipophilic spiro[3.4]octane-2-carboxylic acid (LogP ~1.8–2.0), the 3-oxo derivative reduces the risk of solubility-limited pharmacokinetics during lead optimization [3].

Sourcing for High-Reproducibility Fragment Screening and Biochemical Assays

Biochemical and biophysical screening campaigns, including SPR, TSA, and X-ray crystallography, demand building blocks with verified purity and batch-to-batch consistency. 3-Oxospiro[3.4]octane-1-carboxylic acid is supplied with multi-method QC documentation (NMR, HPLC, GC) at 95–98% purity from multiple independent vendors [1]. This level of analytical traceability reduces the probability of artifact-driven false positives—a documented risk in fragment screening where impurities can generate spurious IC50 shifts of 0.3–0.5 log units—and supports inter-laboratory reproducibility of SAR data [2].

Quote Request

Request a Quote for 3-Oxospiro[3.4]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.